molecular formula C₁₆H₁₀D₁₀Sn B1160385 Diphenyldiethyltin-d10

Diphenyldiethyltin-d10

Cat. No.: B1160385
M. Wt: 341.1
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenyldiethyltin-d10 is a deuterated organotin compound where ten hydrogen atoms in the diethyltin moiety are replaced with deuterium isotopes. This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where deuterium substitution aids in distinguishing the compound from its non-deuterated counterpart during quantification or metabolic studies . Organotin compounds like diphenyldiethyltin are historically used in catalysis, polymer stabilizers, and biocides, but their deuterated analogs are primarily employed as internal standards in environmental and pharmaceutical analyses due to their isotopic stability and minimal interference with biological matrices .

Properties

Molecular Formula

C₁₆H₁₀D₁₀Sn

Molecular Weight

341.1

Synonyms

Diethyldiphenylstannane-d10;  Diethyldiphenyltin-d10; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Properties

Diphenyldiethyltin-d10 shares structural similarities with non-deuterated diphenyldiethyltin but differs in isotopic composition. Compared to other deuterated organotins, such as diazinon-D10 (a deuterated organophosphate insecticide), this compound exhibits a heavier molecular mass due to the tin atom (Sn, atomic mass ~118.7) and deuterium substitution. For example:

Compound Molecular Formula Molecular Weight (g/mol) Key Isotopic Substitution Sites
This compound C₁₆H₁₀D₁₀Sn ~352.1* Diethyl groups (C₂D₁₀)
Diazinon-D10 C₁₂H₁₁D₁₀N₂O₃PS 314.41 Diethyl groups (C₄D₁₀)
Phenytoin-d10 C₁₅D₁₀N₂O₂ ~270.3 Phenyl rings (C₁₀D₁₀)

*Calculated based on tin's atomic mass and deuterium substitution. Data derived from .

Stability and Reactivity

Deuterium substitution minimally affects chemical reactivity but enhances metabolic stability. For instance, this compound’s deuterated ethyl groups resist enzymatic degradation better than non-deuterated versions, making it ideal for long-term environmental monitoring . In contrast, non-deuterated organotins like dibutyltin diacetate degrade rapidly under UV exposure, limiting their analytical utility .

Research Findings and Data Limitations

Key Studies

  • Environmental Analysis: Diazinon-D10 demonstrated a detection limit of 0.1 ppb in water samples via GC-MS, suggesting comparable sensitivity for this compound in analogous methods .
  • Structural Confirmation : NMR and MS data for phenytoin-d10 (δH = 7.2–7.5 ppm for deuterated phenyl rings) provide a reference for validating this compound’s structure .

Data Gaps

No direct spectral or toxicity data for this compound were found in the provided evidence. Current comparisons rely on extrapolation from structurally similar deuterated compounds.

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